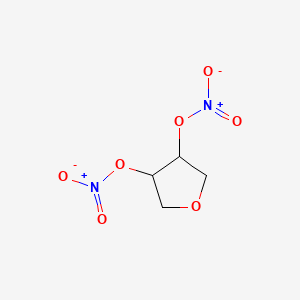
trans-Oxolane-3,4-diol dinitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Oxolane-3,4-diol dinitrate: is an organic compound with the molecular formula C4H6N2O7 and a molecular weight of 194.0996 g/mol It is a derivative of oxolane-3,4-diol, where the hydroxyl groups are replaced by nitrate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Oxolane-3,4-diol dinitrate typically involves the nitration of oxolane-3,4-diol. One common method is to add oxolane-3,4-diol to a nitrating mixture consisting of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring safety measures for handling strong acids, and implementing purification steps to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: trans-Oxolane-3,4-diol dinitrate can undergo various chemical reactions, including:
Oxidation: The nitrate groups can be oxidized further under strong oxidizing conditions.
Reduction: The nitrate groups can be reduced to hydroxyl groups using reducing agents.
Substitution: The nitrate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of oxolane-3,4-dione derivatives.
Reduction: Regeneration of oxolane-3,4-diol.
Substitution: Formation of oxolane-3,4-diol derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-Oxolane-3,4-diol dinitrate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various oxolane derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential as a nitric oxide donor. Nitric oxide is a crucial signaling molecule in the body, involved in processes such as vasodilation and neurotransmission .
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its unique chemical properties make it suitable for creating materials with specific characteristics, such as enhanced stability and reactivity .
Wirkmechanismus
The mechanism of action of trans-Oxolane-3,4-diol dinitrate primarily involves the release of nitric oxide (NO). Upon decomposition, the nitrate groups release NO, which then activates guanylate cyclase in smooth muscle cells. This activation increases the levels of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle cells and vasodilation . This mechanism is similar to that of other nitrate compounds used in medicine, such as isosorbide dinitrate.
Vergleich Mit ähnlichen Verbindungen
cis-Oxolane-3,4-diol dinitrate: The cis isomer of trans-Oxolane-3,4-diol dinitrate, with different spatial arrangement of the nitrate groups.
Oxolane-3,4-diol diacetate: A derivative where the hydroxyl groups are replaced by acetate groups.
Oxolane-3,4-diol ditosylate: A derivative where the hydroxyl groups are replaced by tosyl groups.
Uniqueness: this compound is unique due to its specific arrangement of nitrate groups, which influences its reactivity and applications. Compared to its cis isomer, the trans configuration may offer different steric and electronic properties, making it suitable for distinct chemical reactions and applications.
Eigenschaften
CAS-Nummer |
58690-45-2 |
|---|---|
Molekularformel |
C4H6N2O7 |
Molekulargewicht |
194.10 g/mol |
IUPAC-Name |
(4-nitrooxyoxolan-3-yl) nitrate |
InChI |
InChI=1S/C4H6N2O7/c7-5(8)12-3-1-11-2-4(3)13-6(9)10/h3-4H,1-2H2 |
InChI-Schlüssel |
NUPHETKTSSIAEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CO1)O[N+](=O)[O-])O[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B14159684.png)

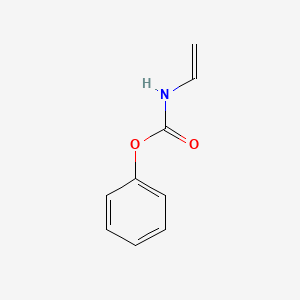
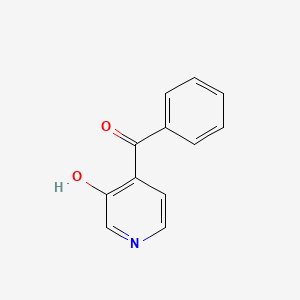

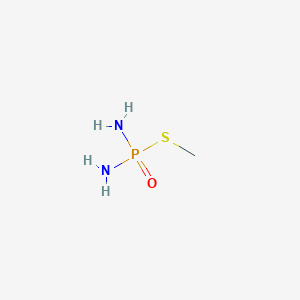
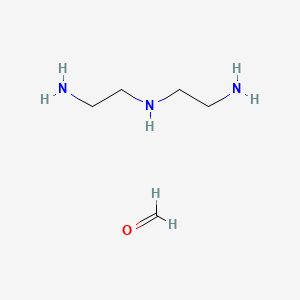
![Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl-](/img/structure/B14159734.png)
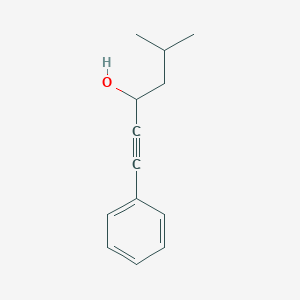

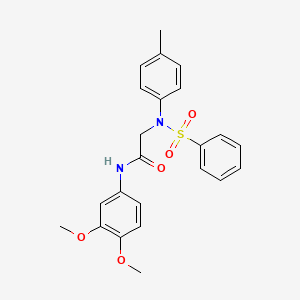
![N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine](/img/structure/B14159750.png)
![1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14159752.png)

